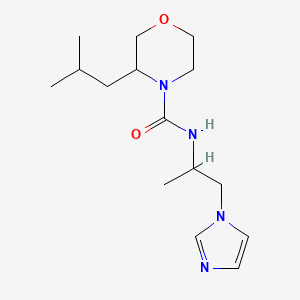
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective allosteric modulator of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Wirkmechanismus
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide acts as an allosteric modulator of the histamine H3 receptor, which means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand histamine. This binding causes a conformational change in the receptor, which alters its ability to interact with other proteins and signaling pathways. The net effect of this modulation is to decrease the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide are primarily related to its modulation of neurotransmitter release. By decreasing the release of several neurotransmitters, N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and decreasing the symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide in lab experiments is its potency and selectivity as an allosteric modulator of the histamine H3 receptor. This makes it a valuable tool for investigating the receptor's function and potential therapeutic applications. However, one limitation of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide and the histamine H3 receptor. One area of interest is the potential therapeutic applications of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide for treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective allosteric modulators of the histamine H3 receptor, which could lead to the development of new drugs with fewer side effects and improved efficacy.
In conclusion, N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide is a valuable tool for investigating the histamine H3 receptor and its role in regulating neurotransmitter release. Its potency and selectivity as an allosteric modulator make it a valuable tool for scientific research, and its potential therapeutic applications make it an area of interest for future research.
Synthesemethoden
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide involves several steps, including the reaction of 2-(2-methylpropyl) morpholine with 1-bromo-2-(1H-imidazol-1-yl)propane, followed by the reaction of the resulting intermediate with 4-isocyanato-4-methylpentanoic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been widely used in scientific research to study the histamine H3 receptor and its role in regulating neurotransmitter release. It has been found to be a potent and selective allosteric modulator of the receptor, which makes it a valuable tool for investigating the receptor's function and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)8-14-10-21-7-6-19(14)15(20)17-13(3)9-18-5-4-16-11-18/h4-5,11-14H,6-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNYCFUTXWKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC(C)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)


![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)